Chimeric small nucleolar RNA-TAR decoy
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Overview
Description
Chimeric small nucleolar RNA-TAR decoy is a synthetic RNA molecule designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound leverages the nucleolar localization properties of the Tat protein, a critical regulatory factor in HIV-1 gene expression. By mimicking the transactivation response (TAR) element, the this compound effectively binds to Tat, preventing it from transactivating RNA polymerase II transcription from the viral long terminal repeat (LTR) promoter .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chimeric small nucleolar RNA-TAR decoy involves the construction of a chimeric RNA molecule that localizes to the nucleoli of human cells. This is achieved by fusing the TAR element with a small nucleolar RNA (snoRNA) sequence. The synthetic route typically involves the following steps:
Design and Synthesis: The TAR element and snoRNA sequences are designed and synthesized using standard oligonucleotide synthesis techniques.
Fusion: The synthesized sequences are fused together using molecular cloning techniques to create the chimeric RNA.
Expression: The chimeric RNA is then expressed in human cells using a suitable expression vector, such as a plasmid or viral vector
Industrial Production Methods: This could be achieved using bioreactors and advanced molecular biology techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chimeric small nucleolar RNA-TAR decoy primarily undergoes binding interactions rather than traditional chemical reactions. The key interaction is the binding of the chimeric RNA to the Tat protein, which prevents Tat from binding to the TAR element on the HIV-1 RNA.
Common Reagents and Conditions: The synthesis of this compound involves standard reagents used in oligonucleotide synthesis, such as phosphoramidites, protecting groups, and coupling agents. The fusion of the RNA sequences is typically carried out under conditions that promote efficient ligation and expression in human cells .
Major Products Formed: The major product formed from the synthesis and expression of this compound is the chimeric RNA molecule itself, which localizes to the nucleoli and binds to the Tat protein, inhibiting HIV-1 replication .
Scientific Research Applications
Chimeric small nucleolar RNA-TAR decoy has several scientific research applications, particularly in the fields of virology, molecular biology, and gene therapy:
HIV-1 Inhibition: The primary application of this compound is in the inhibition of HIV-1 replication.
Molecular Biology Research: this compound can be used as a tool to study the role of the nucleolus in viral replication and the mechanisms of Tat-mediated transactivation.
Mechanism of Action
The mechanism of action of chimeric small nucleolar RNA-TAR decoy involves the following steps:
Nucleolar Localization: The chimeric RNA localizes to the nucleoli of human cells due to the snoRNA sequence.
Tat Binding: The TAR element within the chimeric RNA binds to the Tat protein, preventing it from interacting with the TAR element on the HIV-1 RNA.
Inhibition of Transactivation: By binding to Tat, the chimeric RNA prevents Tat from transactivating RNA polymerase II transcription from the viral LTR promoter, thereby inhibiting HIV-1 replication
Comparison with Similar Compounds
TAR RNA Decoys: Linear TAR RNA decoys have been used to inhibit HIV-1 transcription by binding to Tat.
Tat Binding Aptamers: In vitro-evolved Tat binding aptamers mimic the TAR element and bind to Tat, resulting in inhibitory effects on HIV-1 replication.
LNA/DNA Chimeric Oligomers: These oligomers mimic RNA aptamers targeted to the TAR RNA element of HIV-1 and retain similar structural determinants for binding to TAR.
Uniqueness: Chimeric small nucleolar RNA-TAR decoy is unique in its ability to localize to the nucleoli and colocalize with Tat, providing a more stable and effective means of inhibiting HIV-1 replication compared to other decoys and aptamers .
Properties
Molecular Formula |
C37H50N2O10 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19?,21?,22?,24?,25?,27?,28?,29?,30-,33?,34?,35+,36?,37-/m0/s1 |
InChI Key |
XLTANAWLDBYGFU-SCAXRLHISA-N |
Isomeric SMILES |
CCN1CC2(CCC(C34C2[C@@H]([C@](C31)([C@]5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Origin of Product |
United States |
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